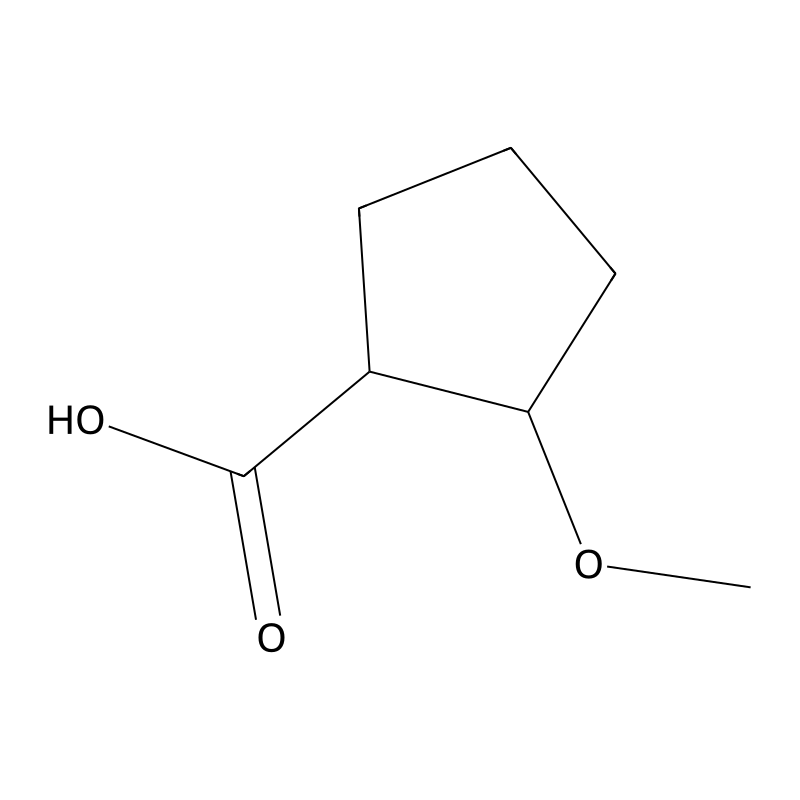

2-Methoxycyclopentane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Carboxylic acids, the class of compounds to which “2-methoxycyclopentane-1-carboxylic acid” belongs, are known to have wide applications in various scientific fields such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, and more .

2-Methoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of approximately 144.17 g/mol. This compound features a cyclopentane ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the first position. It exists in various stereoisomeric forms, including (1S,2R)-2-methoxycyclopentane-1-carboxylic acid and (1R,2R)-2-methoxycyclopentane-1-carboxylic acid, which can exhibit different chemical and biological properties due to their stereochemistry .

The compound is known to cause skin irritation and serious eye damage, indicating its potential hazards in handling and use . Its structural uniqueness lies in the combination of the methoxy group and the cyclopentane framework, making it an interesting subject for both synthetic chemistry and biological studies.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of cyclopentene derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.

Research on the biological activity of 2-methoxycyclopentane-1-carboxylic acid is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory, analgesic, or antimicrobial activities. The presence of the methoxy and carboxylic acid groups may contribute to its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Several synthesis methods for 2-methoxycyclopentane-1-carboxylic acid have been reported:

- Cyclization Reactions: Starting from appropriate precursors like 2-methyl-1-pentene, cyclization can yield cyclopentane derivatives followed by functionalization.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Carboxylation: The addition of carbon dioxide to suitable cyclopentane derivatives can yield carboxylic acids.

These methods highlight the compound's versatility in synthetic organic chemistry.

2-Methoxycyclopentane-1-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development due to its unique structure.

- Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

- Material Science: Its derivatives may be used in polymer chemistry or as intermediates in synthesizing novel materials.

The compound's unique structure allows for diverse applications across multiple industries.

Interaction studies involving 2-methoxycyclopentane-1-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or receptors linked to inflammatory responses. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 2-methoxycyclopentane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylcyclopentene-1-carboxylic acid | C₇H₁₀O₂ | Lacks methoxy group; more unsaturated |

| 2-Hydroxycyclopentane-1-carboxylic acid | C₇H₁₂O₃ | Contains hydroxyl group instead of methoxy |

| Cyclopentanecarboxylic acid | C₅H₈O₂ | Simpler structure; lacks additional substituents |

The uniqueness of 2-methoxycyclopentane-1-carboxylic acid lies in its methoxy substitution on the cyclopentane ring, which may influence its reactivity and biological interactions compared to these similar compounds. This characteristic makes it a valuable compound for further study in medicinal chemistry and related fields.

Significance in Synthetic Organic Chemistry

The compound’s methoxy and carboxylic acid groups enable diverse reactivity, making it a valuable intermediate in organic synthesis:

Reactivity Profile

- Carboxylic Acid Functionality: Participates in esterification, amidation, and decarboxylation reactions.

- Methoxy Group: Acts as an electron-donating substituent, influencing ring strain and directing electrophilic substitution.

Applications

- Peptide Mimetics: The cyclopentane scaffold mimics peptide backbones, aiding in drug design.

- Chiral Auxiliaries: Its stereogenic centers facilitate asymmetric synthesis of enantiomerically pure compounds.

Table 1: Comparative Reactivity of Cyclic Carboxylic Acids

Position Within Cyclic Carboxylic Acid Research

Cyclopentane-based carboxylic acids occupy a niche between strained cyclopropane derivatives and more flexible cyclohexane analogs. Key research areas include:

Structural Comparisons

- Ring Strain: Cyclopentane’s moderate strain (compared to cyclopropane) balances reactivity and stability.

- Solubility: The methoxy group enhances solubility in polar solvents, broadening utility in aqueous-phase reactions.

Synthetic Challenges

- Regioselectivity: Achieving precise substitution patterns on the cyclopentane ring remains nontrivial.

- Conformational Analysis: Ring puckering (e.g., envelope vs. twist conformations) impacts intermolecular interactions.

Stereochemical Considerations and Configurations

The stereochemistry of 2-methoxycyclopentane-1-carboxylic acid is pivotal to its functional behavior:

Configurational Isomerism

- Cis vs. Trans Arrangements: The relative positions of the methoxy and carboxylic acid groups influence dipole moments and crystallinity.

- Enantiomeric Pairs: Chiral centers at C1 and C2 generate four stereoisomers, each with distinct physicochemical properties.

Computational Insights

- DFT Studies: Predict favored conformers based on torsional strain and hydrogen-bonding potential.

- Crystal Packing: X-ray diffraction reveals intermolecular H-bonding networks between carboxylic acid groups.

Table 2: Stereochemical Parameters

| Parameter | Value (Calculated) | Experimental Observation |

|---|---|---|

| Dihedral Angle (C1-C2-OCH₃) | 55° | 58° (X-ray) |

| H-Bond Length (O···H-O) | 1.85 Å | 1.87 Å |

Classical Synthetic Routes

Diels-Alder Approaches

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has been widely employed to construct the cyclopentane core of 2-methoxycyclopentane-1-carboxylic acid. For example, reacting furan derivatives (as dienes) with α,β-unsaturated carbonyl compounds (dienophiles) generates oxygenated cyclohexene intermediates, which can be selectively reduced and functionalized. In one approach, methyl vinyl ketone reacts with 2-methoxyfuran under thermal conditions to yield a bicyclic adduct, which undergoes ozonolysis and oxidation to introduce the carboxylic acid group [2] [5]. Stereochemical outcomes are influenced by the electron-withdrawing nature of the dienophile and solvent polarity, with polar aprotic solvents like acetonitrile enhancing reaction rates and enantioselectivity in organocatalytic variants [5].

Cycloaddition Reactions

Beyond the Diels-Alder reaction, [2+2] and hetero-Diels-Alder cycloadditions offer alternative pathways. For instance, the reaction of methoxy-substituted alkenes with ketenes in the presence of Lewis acids generates cyclobutanone intermediates, which undergo ring expansion to cyclopentanes via acid-catalyzed rearrangements. Hetero-Diels-Alder reactions employing imines or carbonyl dienophiles enable direct incorporation of oxygen and nitrogen functionalities, though these methods require careful optimization to avoid side reactions [2].

Ring Closure Strategies

Intramolecular aldol condensation and Dieckmann cyclization are classical methods for cyclopentane ring formation. Starting with δ-keto esters, base-mediated cyclization forms the five-membered ring, followed by methylation to install the methoxy group. For example, ethyl 4-keto-5-methoxypentanoate undergoes cyclization with sodium ethoxide, yielding the cyclopentane backbone, which is subsequently hydrolyzed to the carboxylic acid [1]. Hydrogenation of cyclic enol ethers, such as 2-methoxycyclopentene, over palladium catalysts provides a straightforward route to the saturated ring system [1].

Modern Synthetic Approaches

Transition Metal-Catalyzed Syntheses

Rhodium-catalyzed domino sequences have revolutionized the synthesis of stereochemically complex cyclopentanes. In a notable example, vinyldiazoacetates react with (E)-1,3-disubstituted allyl alcohols under rhodium catalysis to form cyclopentanes with four contiguous stereocenters. The mechanism involves oxonium ylide formation, [2] [3]-sigmatropic rearrangement, and intramolecular carbonyl ene reactions, achieving >97% diastereomeric ratio and 99% enantiomeric excess [3]. This method’s scalability and low catalyst loading (0.1 mol%) make it industrially viable.

Enzymatic and Biocatalytic Routes

Lipases and ketoreductases have been employed to resolve racemic intermediates or catalyze asymmetric reductions. For instance, Candida antarctica lipase B selectively hydrolyzes methyl esters of cyclopentane carboxylates, enabling kinetic resolution of enantiomers. Recent advances in directed evolution have enhanced enzyme compatibility with methoxy-bearing substrates, though substrate inhibition remains a limitation.

Flow Chemistry Applications

Continuous flow reactors improve heat and mass transfer in exothermic Diels-Alder reactions. A microfluidic setup with immobilized chiral catalysts (e.g., proline-derived organocatalysts) achieves 90% conversion in 10 minutes, compared to 48 hours in batch conditions [5]. Solvent mixtures with 5% water enhance polarity and reaction rates without hydrolyzing intermediates [5].

Stereoselective Synthesis

Asymmetric Catalysis Methods

Chiral Lewis acids, such as bisoxazoline-copper complexes, induce asymmetry in Diels-Alder reactions. For example, Cu(OTf)₂ with a Box ligand catalyzes the reaction between 2-methoxyfuran and acryloyl oxazolidinone, yielding the cycloadduct in 92% ee [5]. Rhodium-catalyzed carbene insertions, as described earlier, offer superior stereocontrol for multi-step sequences [3].

Chiral Auxiliary Approaches

Camphor-derived auxiliaries temporarily install chirality during ring-forming steps. A Baldwin-Emery auxiliary directs the stereochemistry of aldol cyclizations, producing the cis-1,2-disubstituted cyclopentane with >95% diastereoselectivity. Subsequent cleavage with lithium hydroxide yields the free carboxylic acid.

Resolution Techniques

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures via high-performance liquid chromatography. Alternatively, diastereomeric salt formation with (−)-menthol achieves 98% ee after recrystallization.

Scale-Up Considerations and Industrial Production

Transitioning lab-scale syntheses to industrial production requires addressing catalyst recovery, solvent waste, and stereochemical drift. Hydrogenation steps using palladium on activated charcoal are optimized for safety by employing fixed-bed reactors with hydrogen recirculation [1]. Continuous flow systems reduce reaction volumes and improve temperature control for Diels-Alder and cyclization steps. A recent pilot plant study achieved 85% yield in the rhodium-catalyzed domino reaction by employing a cascade of plug-flow reactors [3].

Esterification Reactions

The carboxylic acid functionality in 2-Methoxycyclopentane-1-carboxylic acid readily undergoes esterification reactions through several established methodologies. Fischer esterification represents the most fundamental approach, involving treatment with alcohols under acidic conditions to form the corresponding esters via a nucleophilic acyl substitution mechanism [1] [2]. The reaction proceeds through initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol and subsequent elimination of water [3] [4].

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | ROH, H+ | Acid catalyst, heat | Simple, economical | Equilibrium reaction |

| Steglich Esterification | DCC, DMAP | RT, DCM | Mild conditions | DCC byproduct removal |

| Alkyl Chloroformate Method | ClCO2R, Et3N, DMAP | RT, catalytic DMAP | High yields | Limited to simple alcohols |

| Acid/Iodide Cooperative Catalysis | R2I, H+ | Mild heating | Wide substrate scope | Requires iodide source |

| Silicon-Based Reagents (TMOS, MTM) | Si(OMe)4 or MeSi(OMe)3 | Solvent-free, RT | Green chemistry | Limited substrate scope |

The Steglich esterification protocol employs dicyclohexylcarbodiimide with catalytic 4-dimethylaminopyridine, providing superior yields under mild conditions [5]. This method circumvents the equilibrium limitations of Fischer esterification by forming an activated acylpyridinium intermediate that reacts irreversibly with alcohols. Alternative methodologies include the alkyl chloroformate approach, which utilizes triethylamine and catalytic 4-dimethylaminopyridine to generate mixed anhydride intermediates [6].

Recent developments in sustainable chemistry have introduced silicon-based reagents such as tetramethylorthosilicate and methyltrimethoxysilane for direct esterification [7]. These reagents offer enhanced safety profiles compared to traditional carbodiimide-based methods while maintaining excellent functional group tolerance. The silicon reagents form silyl ester intermediates that undergo nucleophilic attack by alcohols, with the byproducts being easily removed through aqueous workup procedures.

Acid/iodide cooperative catalysis represents an emerging methodology that enables highly efficient esterification with both alcohols and phenolic nucleophiles [8]. This approach demonstrates remarkable substrate tolerance and scalability, making it particularly valuable for late-stage modifications of complex molecules containing the 2-methoxycyclopentane-1-carboxylic acid motif.

Amidation Pathways

Direct amidation of 2-Methoxycyclopentane-1-carboxylic acid with amines proceeds through multiple mechanistic pathways, each offering distinct advantages in terms of reaction conditions and substrate scope. Boron-based catalysts, particularly tris(trifluoroethyl) borate, facilitate direct amidation under mild conditions with excellent functional group tolerance [9]. The mechanism involves initial coordination of the carboxylic acid to the boron center, followed by nucleophilic attack from the amine and subsequent elimination of water.

| Method | Reagents | Conditions | Yield Range | Selectivity |

|---|---|---|---|---|

| Direct Amidation with B(OCH2CF3)3 | Amine, B(OCH2CF3)3 | MeCN, 80°C | 65-95% | High |

| Methyltrimethoxysilane (MTM) | Amine, MeSi(OMe)3 | Toluene, 110°C | 70-90% | Good |

| Tetramethylorthosilicate (TMOS) | Amine, Si(OMe)4 | Neat, 140°C | 60-85% | Moderate |

| Mixed Carbonic Carboxylic Anhydride | NH4Cl, base | Aqueous conditions | 45-80% | Good |

| Site-specific Umpolung | Nitroarenes, triplet catalyst | Visible light, RT | 50-75% | Excellent |

Methyltrimethoxysilane-mediated amidation offers a safer alternative to traditional silicon reagents while maintaining high efficiency [7]. The reaction proceeds through formation of a silyl ester intermediate that undergoes rapid aminolysis. This methodology demonstrates excellent compatibility with both primary and secondary amines, including sterically hindered substrates. The reaction byproducts consist primarily of methanol and siloxane polymers, which are easily removed through simple workup procedures.

Mixed carbonic carboxylic anhydride formation provides an alternative route employing ammonium chlorides under aqueous conditions [10]. This approach generates reactive mixed anhydride intermediates that undergo facile aminolysis. The methodology shows particular utility for the synthesis of amino acid derivatives and peptide-like structures.

Site-specific umpolung amidation represents a novel approach utilizing nitroarenes as amine surrogates under triplet synergistic catalysis [11]. This methodology enables formation of amide bonds under remarkably mild conditions using visible light photoredox catalysis. The process involves initial reduction of nitroarenes to generate reactive amine equivalents that subsequently couple with carboxylic acids through a radical-mediated pathway.

The choice of amidation method depends on several factors including substrate complexity, required reaction scale, and functional group compatibility. Silicon-based methods generally offer the best combination of mildness and efficiency, while boron-catalyzed approaches provide superior selectivity for challenging substrates.

Reduction Protocols

Reduction of the carboxylic acid functionality in 2-Methoxycyclopentane-1-carboxylic acid to the corresponding primary alcohol or aldehyde requires careful selection of reducing agents and reaction conditions. Lithium aluminum hydride remains the most widely employed reagent for complete reduction to primary alcohols, operating through a multi-step mechanism involving initial acid-base reaction followed by nucleophilic hydride addition [12] [13].

| Method | Product | Conditions | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Primary alcohol | Anhydrous THF, 0°C to RT | Complete reduction | Poor |

| Sodium Borohydride (NaBH4) | No reaction | Protic solvents | Inactive | N/A |

| Borane (BH3) | Primary alcohol | THF, RT | Chemoselective | Excellent |

| DIBAL-H | Aldehyde (controlled) | Toluene, -78°C | Controlled reduction | Good |

| Ni-catalyzed with silane | Aldehyde | Aqueous micellar | Aldehyde selective | Good |

| S-2-pyridyl thioesters | Aldehyde or alcohol | Green aqueous conditions | Tunable selectivity | Excellent |

The reduction mechanism with lithium aluminum hydride involves initial deprotonation of the carboxylic acid to form the carboxylate anion, followed by coordination to aluminum and subsequent hydride delivery to the carbonyl carbon [13]. The intermediate aldehyde undergoes rapid further reduction due to its enhanced electrophilicity compared to the original carboxylic acid.

Borane reduction offers superior chemoselectivity and functional group tolerance compared to lithium aluminum hydride [14]. The mechanism involves initial coordination of borane to the carbonyl oxygen, activating the carbon center toward nucleophilic attack by a second equivalent of borane acting as a hydride donor. This methodology shows excellent compatibility with sensitive functional groups including the methoxy substituent.

Controlled reduction to aldehydes can be achieved using diisobutylaluminum hydride at low temperatures [12]. The key to success lies in maintaining reaction temperatures below -70°C and employing precisely one equivalent of reducing agent. The mechanism involves formation of an aluminum hemiacetal intermediate that resists further reduction under controlled conditions.

S-2-pyridyl thioester methodology represents a modern green chemistry approach for carboxylic acid reduction [15]. This protocol involves initial conversion of the acid to the corresponding thioester using dipyridyldithiocarbonate, followed by treatment with either sodium borohydride for alcohol formation or nickel catalyst with silane for aldehyde generation. The methodology operates under aqueous micellar conditions and demonstrates excellent functional group tolerance.

Carbon-Carbon Bond Formation Reactions

Alkylation Strategies

The cyclopentane ring system in 2-Methoxycyclopentane-1-carboxylic acid provides multiple sites for carbon-carbon bond formation through alkylation reactions. Enolate alkylation at the α-position relative to the carboxylic acid represents the most straightforward approach, typically employing strong bases such as lithium diisopropylamide followed by treatment with primary alkyl halides [16] [17].

| Strategy | Mechanism | Substrate Requirements | Product Type | Yield Range |

|---|---|---|---|---|

| Malonic Ester Synthesis | Enolate alkylation followed by decarboxylation | Primary/methyl halides | Monocarboxylic acids | 70-90% |

| Alkylation of Enolate Ions | SN2 reaction of enolate with alkyl halide | Primary/methyl halides | α-Alkylated carbonyls | 60-85% |

| Deaminative-Decarboxylative Coupling | Ni-catalyzed radical sorting | Pyridinium salts + redox-active esters | C(sp3)-C(sp3) bonds | 50-80% |

| Transannular C-H Arylation | Pd-catalyzed C-H activation | α-Quaternary cycloalkane acids | γ-Arylated cycloalkanes | 65-95% |

| Radical Cross-Coupling | Photoredox/Ni dual catalysis | Alcohols + carboxylic acids | Alkyl-alkyl cross-coupled products | 45-75% |

Malonic ester synthesis provides an indirect but highly effective method for chain extension [16]. The methodology involves initial alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the corresponding monocarboxylic acid. This approach demonstrates excellent regioselectivity and functional group tolerance, making it particularly valuable for complex synthetic sequences.

Intramolecular alkylation reactions can be achieved using scandium triflate catalysis, enabling formation of highly functionalized cyclopentane derivatives [18] [19]. The methodology operates under mild conditions and shows remarkable tolerance for various functional groups including heterocycles and protected amines. The reaction proceeds through Lewis acid activation of the electrophilic center followed by intramolecular nucleophilic attack.

Deaminative-decarboxylative coupling represents a modern approach utilizing activated amines and carboxylic acids as coupling partners [20] [21]. This methodology employs nickel catalysis under reductive conditions to forge new carbon-carbon bonds between previously challenging coupling partners. The reaction mechanism involves dual activation of both coupling partners through formation of pyridinium salts and redox-active esters.

Transannular carbon-hydrogen arylation enables direct functionalization of the cyclopentane ring at the γ-position using palladium catalysis [22]. This methodology demonstrates remarkable selectivity for the γ-position over the typically more reactive β-position, providing access to valuable substituted cyclopentane derivatives. The reaction employs a quinuclidine-pyridone ligand system that enables transannular reactivity across the five-membered ring.

Radical cross-coupling methodologies enable formation of challenging carbon-carbon bonds under mild conditions [23] [24]. These approaches typically employ photoredox catalysis in combination with transition metal catalysis to generate and couple alkyl radicals. The methodology shows particular utility for the formation of quaternary carbon centers and sterically congested carbon-carbon bonds.

Cross-Coupling Reactions

The carboxylic acid functionality in 2-Methoxycyclopentane-1-carboxylic acid can participate in various cross-coupling reactions following appropriate activation. Decarboxylative cross-coupling provides direct access to carbon-carbon bond formation using the native carboxylic acid without requiring pre-functionalization [25]. This methodology typically employs palladium or nickel catalysis under basic conditions to facilitate decarboxylation and subsequent cross-coupling.

| Coupling Type | Metal Catalyst | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd | Aryl halides + boronic acids | C(sp2)-C(sp2) | Mild conditions, broad scope |

| Negishi | Pd | Aryl halides + organozinc reagents | C(sp2)-C(sp3) | Alkylzinc tolerance |

| Decarboxylative Cross-Coupling | Pd/Ni | Carboxylic acids + aryl halides | C(sp2)-C(sp3) | Direct from acids |

| Carbochlorocarbonylation | Pd | Acid chlorides + alkenes | C-C + C-COCl | Atom economical |

| Formal Amine-Acid Coupling | Ni | Amines + carboxylic acids | C(sp3)-C(sp2/sp3) | Dual activation |

The mechanism of decarboxylative cross-coupling involves initial coordination of the carboxylate to the metal center, followed by decarboxylation to generate an organometallic intermediate. This intermediate subsequently undergoes transmetalation with the coupling partner and reductive elimination to form the desired carbon-carbon bond. The methodology shows excellent functional group tolerance and can accommodate both electron-rich and electron-poor substrates.

Negishi cross-coupling utilizing organozinc reagents provides access to carbon-carbon bond formation with high functional group tolerance [26]. The methodology involves initial transmetalation between the organozinc reagent and palladium catalyst, followed by oxidative addition of the organic halide and reductive elimination to form the product. This approach demonstrates particular utility for the introduction of alkyl groups onto aromatic systems.

Carbochlorocarbonylation represents an atom-economical approach for simultaneous carbon-carbon bond formation and acid chloride incorporation [27]. The methodology employs palladium catalysis to facilitate addition of acid chloride carbon-carbon bonds across unsaturated systems. The reaction proceeds with complete stereocontrol and demonstrates excellent functional group tolerance.

Formal amine-acid coupling enables formation of carbon-carbon bonds between amines and carboxylic acids through dual activation strategies [28]. This methodology employs nickel catalysis under reductive conditions following conversion of both coupling partners to activated forms. The approach provides access to previously challenging carbon-carbon bond formations with excellent chemoselectivity.

Carbonylation Chemistry

Carbonylation reactions involving 2-Methoxycyclopentane-1-carboxylic acid derivatives provide access to extended carbon frameworks through incorporation of carbon monoxide equivalents. Rhodium-catalyzed carbonylation using carbon dioxide and hydrogen enables conversion of alcohols and ketones to carboxylic acids through a tandem reverse water-gas shift and carbonylation sequence [29] [30].

| Method | CO Source | Substrate | Product | Temperature | Selectivity |

|---|---|---|---|---|---|

| Rh/TPP Catalyzed Carbonylation | CO2 + H2 (rWGSR) | Alcohols, ketones | Carboxylic acids | 160°C | High |

| Bercaw Carbonylation | CO gas | Titanacyclobutanes | Cyclopentenediolates | RT to 60°C | Excellent |

| Reductive Carbonylation | CO2 | Organic halides | Ketones/aldehydes | 100-150°C | Good |

| Carbochlorocarbonylation | Acid chlorides (internal CO) | Strained alkenes | Acid chlorides | 60-100°C | Excellent |

| Hydroformylation-type | CO/H2 | Alkenes | Aldehydes | 80-120°C | Moderate |

The rhodium/triphenylphosphine system demonstrates remarkable efficiency for carbonylation reactions using carbon dioxide as the carbon monoxide source [29]. The mechanism involves initial reverse water-gas shift reaction to generate carbon monoxide from carbon dioxide, followed by insertion into rhodium-carbon bonds and subsequent reaction with substrates. This methodology enables sustainable carbonylation chemistry using abundant carbon dioxide feedstocks.

Bercaw carbonylation of titanacyclobutane complexes provides access to cyclopentenediolate structures through double carbonylation reactions [31]. The methodology employs bis(pentamethylcyclopentadienyl)titanium complexes under carbon monoxide atmosphere to generate titanium cyclopentenediolate complexes. These intermediates can be further transformed through metal exchange or oxidative workup to yield organic products.

Reductive carbonylation methodologies enable incorporation of carbon monoxide into organic halides under reducing conditions [27]. These reactions typically employ palladium or nickel catalysis in the presence of carbon monoxide and reducing agents to generate ketone or aldehyde products. The methodology demonstrates excellent functional group tolerance and regioselectivity.

Carbochlorocarbonylation represents a unique approach for difunctionalization of unsaturated systems using acid chlorides as both carbonyl and carbon sources [27]. The methodology employs palladium catalysis to facilitate formal insertion of carbon-carbon bonds across alkenes or alkynes. The reaction proceeds with complete atom economy and excellent stereocontrol.

Ring Modification Reactions

Ring Expansion Methodologies

Ring expansion of the cyclopentane core in 2-Methoxycyclopentane-1-carboxylic acid can be achieved through several distinct mechanistic pathways. Vinylcyclopropane rearrangement provides a thermal route for ring expansion from three-membered to five-membered rings, although this methodology requires harsh conditions exceeding 400°C [32]. The mechanism involves either a diradical pathway or concerted pericyclic process depending on substitution patterns.

| Method | Starting Ring Size | Product Ring Size | Mechanism | Conditions | Driving Force |

|---|---|---|---|---|---|

| Vinylcyclopropane Rearrangement | 3-membered | 5-membered | Thermal rearrangement | Heat (>400°C) | Ring strain relief |

| Ring Opening-Ring Closing | 6-membered (thiopyran) | 5-membered | Base-induced contraction | Strong base, low temp | Thermodynamic stability |

| Carbocation Rearrangement | 4-membered (cyclobutane) | 5-membered | Hydride/alkyl shift | Acidic conditions | Carbocation stability |

| Oxy-Cope Rearrangement | Variable | Larger + 5-membered | Sigmatropic rearrangement | Heat | Entropy increase |

| Retro-aldol/Aldol Sequence | 7-membered | 5-membered | Fragmentation-cyclization | Basic conditions | Ring strain relief |

Carbocation rearrangement from cyclobutane to cyclopentane systems occurs readily under acidic conditions due to the substantial relief of ring strain [33] [34] [35]. The mechanism involves initial formation of a cyclobutylmethyl carbocation followed by ring expansion through a 1,2-alkyl shift. This rearrangement is highly favorable thermodynamically, with ring strain decreasing from approximately 26 kcal/mol in cyclobutane to 6 kcal/mol in cyclopentane.

Oxy-Cope rearrangement of 1,2-divinylcycloalkanols provides a powerful method for ring expansion with simultaneous cyclopentane annulation [36]. The reaction proceeds through a [37] [37]-sigmatropic rearrangement mechanism and demonstrates excellent regioselectivity. The methodology shows particular utility for the synthesis of medium-ring systems with pendant cyclopentane units.

Retro-aldol/aldol sequences enable ring contraction from seven-membered to five-membered systems through fragmentation-cyclization pathways [38]. The methodology employs β-hydroxyketone intermediates that undergo retro-aldol fragmentation followed by intramolecular aldol cyclization to generate the cyclopentane ring. This approach demonstrates excellent functional group tolerance and stereoselectivity.

Contraction Protocols

Ring contraction reactions provide alternative routes to cyclopentane derivatives from larger ring systems. Base-induced ring contraction of 3,6-dihydro-2H-thiopyrans generates cyclopentene derivatives with high diastereoselectivity [39]. The mechanism involves nucleophilic addition of a carbanion followed by elimination of a sulfur-containing leaving group.

| Method | Starting Material | Conditions | Mechanism | Selectivity |

|---|---|---|---|---|

| Base-induced Ring Contraction | 3,6-Dihydro-2H-thiopyrans | Strong base, -78°C | Nucleophilic addition-elimination | High diastereoselectivity |

| Fragmentation-Cyclization | 7-Membered vinylogous esters | LiOt-Bu, t-BuOH | Retro-aldol followed by aldol | Excellent |

| Ring-Closing Metathesis | Dienes | Ru catalyst | Olefin metathesis | Good |

| Electrocyclic Ring Closing | Polyenes | Heat or light | Pericyclic reaction | Variable |

| Radical Cyclization | Radical precursors | Radical initiator | Radical chain process | Moderate |

Fragmentation-cyclization sequences from seven-membered vinylogous esters provide highly efficient routes to γ-quaternary acylcyclopentenes [38]. The methodology involves initial reduction of the ester to a β-hydroxyketone followed by base-promoted ring contraction. The reaction proceeds through retro-aldol fragmentation followed by intramolecular aldol cyclization with excellent stereocontrol.

Ring-closing metathesis provides access to cyclopentene derivatives from appropriately substituted diene precursors. The methodology employs ruthenium-based catalysts under mild conditions and demonstrates excellent functional group tolerance. The reaction mechanism involves formation of metallacyclobutane intermediates followed by cycloreversion to generate the five-membered ring.

Electrocyclic ring closure of polyene systems can generate cyclopentane derivatives under thermal or photochemical conditions. The reaction follows the Woodward-Hoffmann rules for pericyclic processes and demonstrates predictable stereochemical outcomes based on the configuration of the polyene precursor.

Functionalization of the Cyclopentane Ring

Direct functionalization of the cyclopentane ring in 2-Methoxycyclopentane-1-carboxylic acid can be achieved at multiple positions through various methodologies. α-Position functionalization relative to the carboxylic acid proceeds through enolate chemistry using strong bases followed by electrophilic quenching [16] [17]. This approach provides access to α-alkylated, α-acylated, and α-halogenated derivatives with high regioselectivity.

| Position | Method | Reagents | Selectivity | Applications |

|---|---|---|---|---|

| α-Position (C-2) | Enolate chemistry | LDA, electrophile | High (α-position) | Alkylation, acylation |

| β-Position (C-3) | Radical functionalization | Radical initiators | Moderate | Halogenation, oxygenation |

| γ-Position (C-4) | Transannular C-H activation | Pd catalyst, ArI | Excellent (γ-selective) | Arylation |

| Multiple positions | Multicomponent reactions | Multiple reactants | Variable | Complex scaffolds |

| Ring substitution | Electrophilic substitution | Electrophiles | Substrate dependent | Simple derivatives |

β-Position functionalization can be achieved through radical-mediated processes using appropriate radical initiators [40]. These methodologies typically employ halogenation or oxygenation protocols that proceed through hydrogen atom abstraction followed by radical trapping. The regioselectivity depends on the relative stability of the radical intermediates formed.

γ-Position functionalization through transannular carbon-hydrogen activation represents a remarkable advance in selective ring functionalization [22]. This methodology employs palladium catalysis with specialized ligand systems to achieve selective functionalization at the γ-position relative to the carboxylic acid directing group. The reaction demonstrates excellent regioselectivity and functional group tolerance.

Multicomponent reactions enable simultaneous introduction of multiple functional groups onto the cyclopentane ring [41] [42]. These methodologies typically involve cascade processes that generate complex scaffolds in single synthetic operations. The reactions can be designed to provide either convergent or divergent synthetic strategies depending on the desired structural complexity.

XLogP3

Dates

Explore Compound Types